molecular formula C20H19Cl2N5O2 B2723744 (2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235002-20-6

(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2723744
CAS RN: 1235002-20-6
M. Wt: 432.31
InChI Key: RJMLJNUSUDXMET-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19Cl2N5O2 and its molecular weight is 432.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of various compounds related to "(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" for antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives, showcasing variable and modest activity against investigated bacterial and fungal strains. Similarly, Hafez et al. (2016) developed novel pyrazole derivatives with significant antimicrobial potential, indicating their application in combating microbial resistance (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Anticancer Activity

The exploration into anticancer applications of related compounds has also been reported. Katariya, Vennapu, & Shah (2021) investigated the synthesis of oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of cancer cell lines. This highlights the potential for developing new anticancer therapies using such compounds (Katariya, D. R. Vennapu, & S. Shah, 2021).

Molecular Interaction Studies

The compound and its analogs have also been studied for their interaction with various receptors, offering insights into their mechanism of action at the molecular level. For example, research on cannabinoid receptors has provided valuable information on how these compounds interact with CB1 receptors, aiding in the development of receptor-specific drugs (J. Shim et al., 2002).

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c1-2-18-24-19(25-29-18)13-3-6-17(23-12-13)26-7-9-27(10-8-26)20(28)15-5-4-14(21)11-16(15)22/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMLJNUSUDXMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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